molecular formula C8H19N3 B024624 1-Piperazinebutanamine CAS No. 103315-50-0

1-Piperazinebutanamine

Cat. No. B024624
CAS RN: 103315-50-0
M. Wt: 157.26 g/mol
InChI Key: YONXRSPFKCGRNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, including 1-Piperazinebutanamine, involves strategic modifications to enhance their therapeutic efficacy. The process typically focuses on altering the substitution pattern on the piperazine nucleus to exploit its broad potential in medicine. These modifications are crucial for discovering drug-like elements that are effective against various diseases, including challenging conditions like multidrug-resistant strains of Mycobacterium tuberculosis (MTB) and cancer (Rathi et al., 2016; Girase et al., 2020).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-Piperazinebutanamine, plays a pivotal role in their therapeutic capabilities. Structural modifications, particularly at the N-1 and N-4 positions of the piperazine scaffold, are explored to overcome drawbacks such as solubility, low bioavailability, and imbalance between pharmacokinetic and pharmacodynamic profiles, leading to the development of novel derivatives or analogs (Chopra et al., 2023; Chaudhary et al., 2023).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including N-dealkylation, which is a significant metabolic pathway for these compounds. This process, especially relevant for arylpiperazine derivatives, results in the formation of 1-aryl-piperazines, which have diverse effects on serotonin receptor-related functions and other neurotransmitter receptors (Caccia, 2007).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and bioavailability, are critical for their medicinal effectiveness. Piperine, for example, demonstrates the importance of physical properties in enhancing the bioavailability of various therapeutic drugs, including carbamazepine, curcumin, and ciprofloxacin, by inhibiting metabolizing enzymes (Chaudhri & Jain, 2023).

Chemical Properties Analysis

Piperazine derivatives exhibit a wide range of chemical properties, including antioxidant activity. These compounds, when attached to different heterocyclic rings or natural compounds, have shown to improve antioxidant activity, demonstrating their potential in developing new therapeutic agents with enhanced efficacy (Begum et al., 2020).

Scientific Research Applications

  • Neuropharmacology : 1-(m-trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brains, influencing serotonin turnover and binding to brain membranes (Fuller et al., 1978).

  • Parasitology : Piperazine effectively blocks Ascaris suum larval moulting and development, altering larval proteome expression profiles and inhibiting moulting-specific enzyme activity (Islam et al., 2006). It also causes flaccid paralysis of Ascaris lumbricoides parasites, possibly due to a curare-like effect (Castillo et al., 1963).

  • Therapeutics : Oxygenated analogues of certain piperazine derivatives show potential as extended-action agents for cocaine-abuse therapy (Lewis et al., 1999). Piperazine derivatives have broad therapeutic potential, including CNS, anticancer, cardio-protective, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic applications, and imaging (Rathi et al., 2016).

  • Textile Applications : Piperazine-phosphonates derivatives effectively prevent thermal degradation of cotton fabric, making them promising flame retardants (Nguyen et al., 2014).

  • Drug Abuse Detection : Piperazine-like compounds are potential designer drugs-of-abuse, and their detection and identification require specific techniques, applicable in forensic toxicological studies (de Boer et al., 2001).

  • Cancer Therapy : Piperazirum, a novel alkaloid from Arum palaestinum Boiss, shows significant cytotoxicity against cultured tumor cell lines (El-Desouky et al., 2007).

Mechanism of Action

The mechanism of action of 1-Piperazinebutanamine is not explicitly mentioned in the search results. Understanding the mechanism of action of a compound often involves studying its interactions with biological systems .

Safety and Hazards

Specific safety and hazard information for 1-Piperazinebutanamine is not available in the search results. Safety data sheets (SDS) are typically used to communicate information about the hazards of chemical products .

properties

IUPAC Name

4-piperazin-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3/c9-3-1-2-6-11-7-4-10-5-8-11/h10H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONXRSPFKCGRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403418
Record name 1-Piperazinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Piperazinebutanamine

CAS RN

103315-50-0
Record name 1-Piperazinebutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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